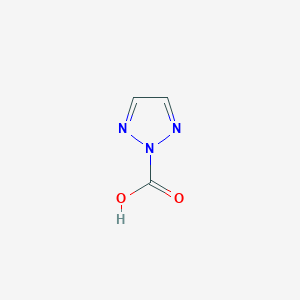

2H-1,2,3-Triazole-2-carboxylicacid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2H-1,2,3-Triazole-2-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-triazole-2-carboxylic acid typically involves the cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition. This reaction can be catalyzed by copper (Cu(I)) or ruthenium (Ru(II)) to yield 1,2,3-triazoles. The reaction conditions often include solvents like water or ethanol and can be carried out at room temperature or under mild heating .

Industrial Production Methods: Industrial production of 2H-1,2,3-triazole-2-carboxylic acid may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2H-1,2,3-Triazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Catalysts like palladium or copper, solvents like ethanol or water.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced nitrogen atoms .

Applications De Recherche Scientifique

2-Methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family, which has a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound has a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

2-Methyl-2H-1,2,3-triazole-4-carboxylic acid serves as a fundamental building block in synthesizing complex molecules, including pharmaceuticals and agrochemicals. The uniqueness of this compound arises from its specific substitution pattern, which enhances its ability to participate in various chemical reactions. 1,2,3-triazoles can form non-covalent interactions such as Van der Waals forces and hydrogen bonds with various proteins, enzymes, and receptors, with high resistance to enzymatic degradation .

Biology

The compound exhibits several potential biological activities, including antimicrobial, antifungal, and anticancer properties. Derivatives of 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid have demonstrated significant antimicrobial and antifungal activities by disrupting cellular processes through the inhibition of essential enzymes in microbial metabolism.

Medicine

2-Methyl-2H-1,2,3-triazole-4-carboxylic acid is explored for potential use in drug development, particularly as enzyme inhibitors and receptor modulators. It is a mixed-type inhibitor of xanthine oxidase, an enzyme involved in purine metabolism, and can decrease uric acid production by inhibiting xanthine oxidase activity. The inhibition occurs in the submicromolar to nanomolar range, suggesting high potency and potential bioavailability for therapeutic applications.

Industry

The compound is used in the production of polymers, dyes, and other industrial chemicals.

Anticancer potential

1,2,3-triazole skeleton is a valuable building block for discovering new promising anticancer agents .

In vitro studies have demonstrated that certain derivatives possess antiproliferative effects against various cancer cell lines. For instance, compounds derived from the triazole framework have shown IC50 values comparable to established chemotherapeutics such as colchicine. The mechanism includes interference with tubulin polymerization and induction of apoptosis in cancer cells.

1,2,3-triazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties .

One compound exhibited significant potency with an IC value of 0.8 μM . Compound 21 showed IC values <1 μM, with a selectivity index ranging from 6.8–343 for HepG2 cells, and 13.7–494.8 for Vero cells, indicating potential for therapeutic applications .

A series of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-2H-1,2,3-triazol derivatives were designed as potential microtubule targeting agents . Most compounds showed potent antiproliferative activity at sub-micromolar or nanomolar, suggesting the reasonability of the introduction of the 1,2,3-triazole fragment . Compound 7p displayed the highest activity against three human carcinoma cell lines and also highly inhibited tubulin polymerization in vitro with an IC 50 value of 2.06 µM .

Biological Activities

Mécanisme D'action

The mechanism of action of 2H-1,2,3-triazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to the observed biological activities. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .

Comparaison Avec Des Composés Similaires

1H-1,2,3-Triazole: Another tautomer of the triazole family with similar chemical properties but different biological activities.

1,2,4-Triazole: A structural isomer with distinct chemical and biological properties.

Comparison: 2H-1,2,3-Triazole-2-carboxylic acid is unique due to its specific tautomeric form, which influences its chemical reactivity and biological activity. Compared to 1H-1,2,3-triazole, the 2H form may exhibit different binding affinities and selectivities for molecular targets. The 1,2,4-triazole isomer, on the other hand, has a different arrangement of nitrogen atoms, leading to variations in its chemical behavior and applications .

Activité Biologique

2H-1,2,3-Triazole-2-carboxylic acid is a member of the 1,2,3-triazole family, which has garnered significant attention due to its diverse biological activities. This compound and its derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Pharmacological Properties

The biological activity of 2H-1,2,3-triazole-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Research indicates that triazole derivatives exhibit a broad range of pharmacological activities, including:

- Antimicrobial Activity : Triazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : Compounds containing the triazole moiety have demonstrated significant antiproliferative effects on cancer cell lines. For example, one study reported that certain 5-aryl-4-(4-arylpiperazine-1-carbonyl)-2H-1,2,3-triazole derivatives exhibited IC50 values at the nanomolar level against human cancer cell lines .

- Anti-inflammatory Effects : Some triazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX), which plays a crucial role in inflammatory processes .

The mechanisms by which 2H-1,2,3-triazole-2-carboxylic acid exerts its biological effects are varied and include:

- Enzymatic Inhibition : Triazoles can act as inhibitors of key enzymes involved in disease pathways. For instance, certain derivatives have been shown to inhibit xanthine oxidase, an enzyme implicated in gout and hyperuricemia .

- Microtubule Targeting : Some triazole compounds have been identified as colchicine binding site inhibitors on tubulin, leading to disruption of microtubule dynamics and subsequent induction of apoptosis in cancer cells .

Case Studies

Several studies exemplify the biological activity of 2H-1,2,3-triazole-2-carboxylic acid and its derivatives:

-

Anticancer Activity : A study synthesized a series of triazole derivatives that were tested for antiproliferative activity against three human carcinoma cell lines (SGC-7901, A549, HT-1080). The most active compound showed IC50 values comparable to established chemotherapeutics .

Compound Cell Line IC50 (µM) 7p SGC-7901 0.5 7p A549 0.6 7p HT-1080 0.7 -

Antimalarial Activity : Research on triazole-containing naphthoquinone derivatives revealed promising antimalarial activity against Plasmodium falciparum. One compound demonstrated an IC50 value of 0.8 µM with low cytotoxicity towards mammalian cells .

Compound IC50 (µM) Selectivity Index 8 0.8 343 11 <5 494.8

Propriétés

Numéro CAS |

392317-68-9 |

|---|---|

Formule moléculaire |

C3H3N3O2 |

Poids moléculaire |

113.08 g/mol |

Nom IUPAC |

triazole-2-carboxylic acid |

InChI |

InChI=1S/C3H3N3O2/c7-3(8)6-4-1-2-5-6/h1-2H,(H,7,8) |

Clé InChI |

YUEGYPPSTBCVQD-UHFFFAOYSA-N |

SMILES canonique |

C1=NN(N=C1)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.